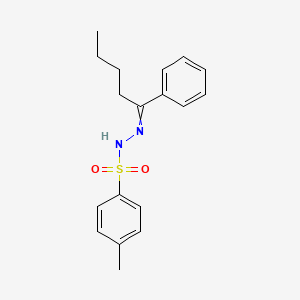
Valerophenone tosylhydrazone
Übersicht
Beschreibung
Valerophenone tosylhydrazone, commonly referred to as VPT, is a synthetic compound used in the field of organic chemistry. It is a versatile reagent, used as a catalyst in many chemical reactions, and as a ligand in coordination chemistry. VPT is known for its stability, reactivity, and low toxicity. It is used in a variety of scientific applications, including synthesis, catalysis, and drug discovery. In
Wissenschaftliche Forschungsanwendungen
Organic Chemistry
Tosylhydrazones are functional groups in organic chemistry with the general structure RR’C=N-NH-Ts . They can be accessed by reaction of an aldehyde or ketone with tosylhydrazine . They are used as a leaving group in elimination reactions, such as the Shapiro reaction .
Reduction to Alkanes
Tosylhydrazones can be reduced to the corresponding alkanes with reagents such as sodium borohydride and borane .
Formation of Metal Carbenes
Tosylhydrazone salts can react with metals to form metal carbenes, which are used in cyclopropanations and epoxidations . An example of a transition metal-catalyzed cyclopropanation is a synthesis of tranylcypromine .
Cross-Coupling Reactions
Tosylhydrazones are also starting materials for certain cross-coupling reactions . In the first report on this reaction type, the coupling partners were a tosylhydrazone and an aryl halide .
Radical Cleavage of a Hydrazonyl N–S Bond
The combination of catalytic 1,10-phenanthroline and potassium carbonate enables a radical cleavage of a hydrazonyl N–S bond to deliver a tosyl radical and a diazo compound . This strategy has been applied into metal-free coupling of N-tosylhydrazone and phosphinyl allene .
Enantioselective Hydrogenation
Being prochiral, valerophenone undergoes enantioselective hydrogenation to the corresponding alcohol .
Photochemistry Studies
Its photochemistry has been studied .
Inhibition of Carbonyl Reductase
Valerophenone is also an inhibitor of the enzyme carbonyl reductase .
Precursor in Drug Synthesis
Valerophenone, also known as pentanophenone, serves as a vital precursor in the synthesis of α-PVP, a stimulant drug .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-(1-phenylpentylideneamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-3-4-10-18(16-8-6-5-7-9-16)19-20-23(21,22)17-13-11-15(2)12-14-17/h5-9,11-14,20H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEOESQGMPJHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396104 | |
| Record name | Valerophenone tosylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valerophenone tosylhydrazone | |
CAS RN |
69015-74-3 | |
| Record name | Valerophenone tosylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



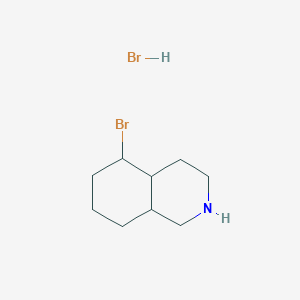
![4-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1608189.png)
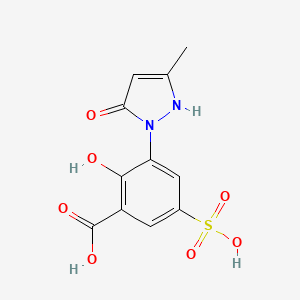
![2-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B1608193.png)
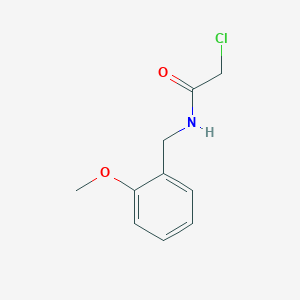
![2-chloro-N-[2-(methylthio)phenyl]acetamide](/img/structure/B1608197.png)
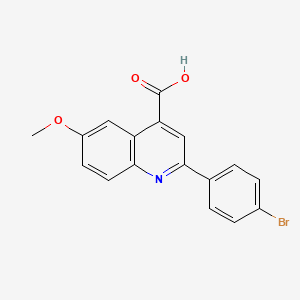
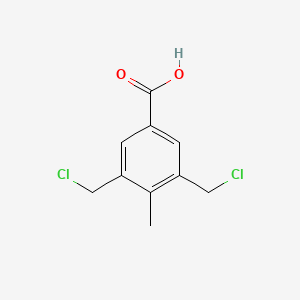
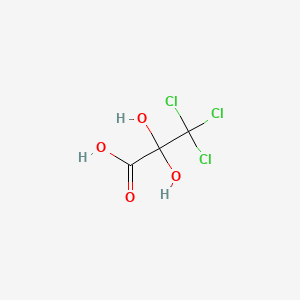
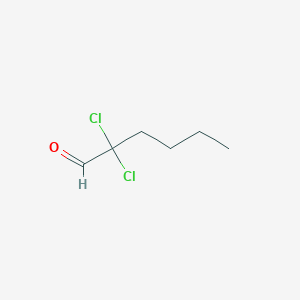
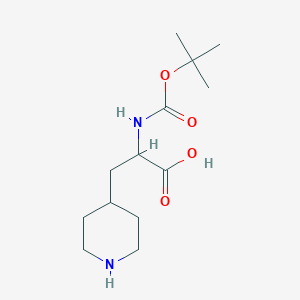
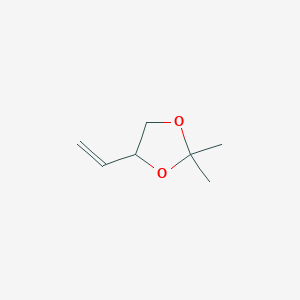
![9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608209.png)
![Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B1608210.png)